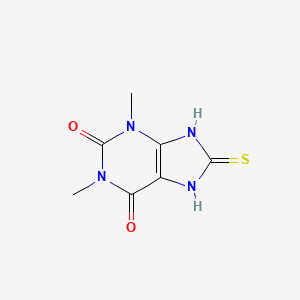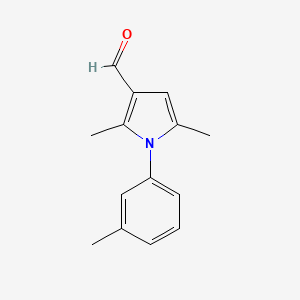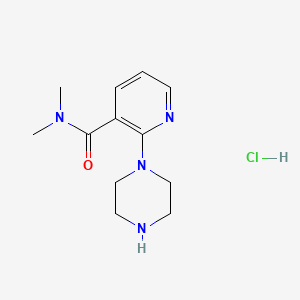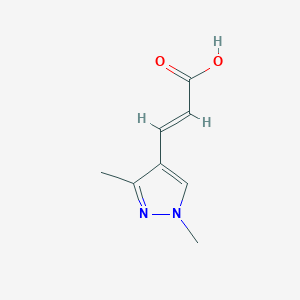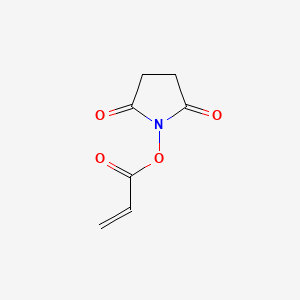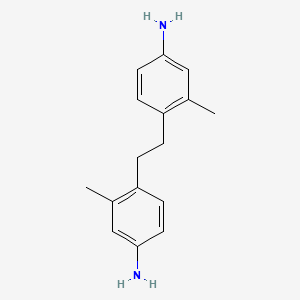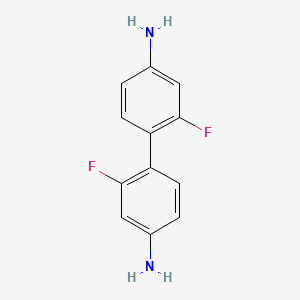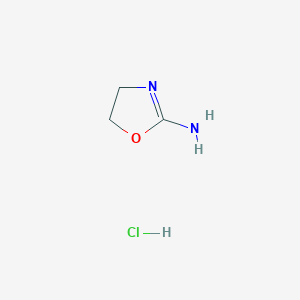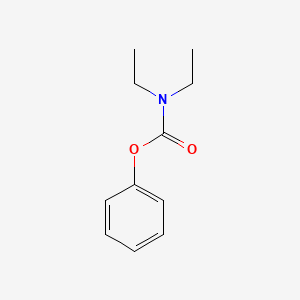![molecular formula C24H33FN7O7P B3025670 Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1998705-64-8](/img/structure/B3025670.png)
Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Overview
Description
Bemnifosbuvir, also known as AT-527 or RO7496998, is an antiviral drug developed by Atea Pharmaceuticals and licensed to Roche for clinical development. It is a novel nucleotide analog prodrug initially designed for the treatment of hepatitis C virus infections. Bemnifosbuvir is the orally bioavailable hemisulfate salt of AT-511, which is metabolized in several steps to the active nucleotide triphosphate AT-9010. This compound acts as an RNA polymerase inhibitor, thereby interfering with viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bemnifosbuvir involves multiple steps, starting from the preparation of the guanosine nucleotide analog. The key steps include:
Formation of the guanosine nucleotide analog: This involves the reaction of a purine base with a sugar moiety to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated to form the nucleotide analog.
Prodrug formation: The nucleotide analog is further modified to form the prodrug, bemnifosbuvir.
Industrial Production Methods: Industrial production of bemnifosbuvir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to remove impurities and by-products.
Quality control: Rigorous testing is conducted to ensure the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Bemnifosbuvir undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can occur at the sugar moiety.
Substitution: Substitution reactions can take place at various positions on the purine base and the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include modified nucleotide analogs and their derivatives, which can have varying degrees of antiviral activity .
Scientific Research Applications
Bemnifosbuvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections such as hepatitis C and COVID-19.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mechanism of Action
Bemnifosbuvir exerts its effects by targeting viral RNA polymerase. It has a dual mechanism of action:
Chain termination: Bemnifosbuvir is incorporated into the viral RNA chain, causing premature termination of RNA synthesis.
Nucleotityltransferase inhibition: It inhibits the nucleotityltransferase activity of the viral RNA polymerase, further preventing RNA synthesis.
These mechanisms create a high barrier to resistance, making bemnifosbuvir a potent antiviral agent .
Comparison with Similar Compounds
Bemnifosbuvir is compared with other similar compounds, such as:
Galidesivir: Another nucleotide analog with antiviral activity.
Remdesivir: A nucleotide analog used for the treatment of COVID-19.
Lufotrelvir: A protease inhibitor with antiviral properties.
Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity.
Sofosbuvir: A nucleotide analog used for the treatment of hepatitis C.
Uniqueness: Bemnifosbuvir is unique due to its dual mechanism of action, targeting both chain termination and nucleotityltransferase inhibition. This dual targeting increases its potency and reduces the likelihood of resistance development compared to other antiviral agents .
Properties
CAS No. |
1998705-64-8 |
|---|---|
Molecular Formula |
C24H33FN7O7P |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40-/m0/s1 |
InChI Key |
OISLSHLAXHALQZ-LZEIJKKFSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



